molecular formula C18H20FN3O2S B2540713 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 955259-52-6

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2540713
CAS No.: 955259-52-6
M. Wt: 361.44
InChI Key: AWGKJTPXXJXPSJ-UHFFFAOYSA-N
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Description

The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 4-fluorobenzyl group and a thiophen-2-ylmethyl moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties . This compound’s structural uniqueness lies in the combination of a polar 5-oxopyrrolidinone ring (enhancing solubility) and aromatic groups (4-fluorobenzyl and thiophene), which may influence target binding and metabolic stability.

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-5-3-13(4-6-15)11-22-12-14(8-17(22)23)9-20-18(24)21-10-16-2-1-7-25-16/h1-7,14H,8-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGKJTPXXJXPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinone Core

The pyrrolidinone ring is typically synthesized via a cyclocondensation reaction between γ-keto acids or esters and primary amines. For this compound, 4-fluorobenzylamine reacts with levulinic acid (4-oxopentanoic acid) under acidic conditions to form 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid.

Reaction Conditions :

  • Solvent : Toluene or dichloromethane.
  • Catalyst : p-Toluenesulfonic acid (pTSA).
  • Temperature : Reflux at 110°C for 12–18 hours.

Mechanism :

  • Protonation of the carbonyl oxygen activates the γ-keto acid.
  • Nucleophilic attack by the amine forms a hemiaminal intermediate.
  • Cyclization and dehydration yield the pyrrolidinone ring.

Alkylation at the Pyrrolidinone C3 Position

The carboxylic acid at C3 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4), followed by bromination with phosphorus tribromide (PBr₃) to introduce a bromomethyl substituent. This intermediate undergoes nucleophilic substitution with thiophen-2-ylmethylamine to attach the thiophene moiety.

Reaction Table :

Step Reagent/Conditions Product Yield (%) Source
1 LiAlH4, THF, 0°C → rt, 4h 3-(hydroxymethyl)pyrrolidinone 85
2 PBr₃, DCM, 0°C, 2h 3-(bromomethyl)pyrrolidinone 78
3 Thiophen-2-ylmethylamine, K2CO3, DMF, 60°C, 6h 3-(thiophen-2-ylmethyl)pyrrolidinone 72

Urea Bond Formation

The final step involves coupling the pyrrolidinone-thiophene intermediate with 4-fluorobenzyl isocyanate. Alternatively, a two-step process using triphosgene to generate the isocyanate in situ is employed for safety.

Optimized Protocol :

  • Activation : Treat 3-(thiophen-2-ylmethyl)pyrrolidinone with triphosgene (0.33 eq) in anhydrous THF at 0°C.
  • Coupling : Add 4-fluorobenzylamine (1.2 eq) and stir at room temperature for 24 hours.
  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68–74% after purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Urea Formation : Polar aprotic solvents like DMF or THF improve solubility of intermediates, while temperatures >25°C reduce reaction time but risk side reactions.
  • Catalyst Screening :
    • EDCI/HOBt : Yields 65–70% but requires strict anhydrous conditions.
    • Triphosgene : Safer handling, yields comparable (68–74%).

Advanced Methodologies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and scalability. Key benefits include:

  • Precise Temperature Control : Minimizes decomposition of heat-sensitive intermediates.
  • Reduced Reaction Time : 8 hours for urea formation vs. 24 hours in batch.

High-Throughput Screening (HTS)

HTS platforms identify optimal molar ratios (e.g., 1:1.2 amine:isocyanate) and catalyst loadings (0.5–1.0 eq), reducing reagent waste by 30%.

Characterization and Validation

Critical analytical data for the final compound:

Technique Key Findings Source
¹H NMR δ 7.32 (d, J=8.4 Hz, 2H, Ar-F), 6.91 (m, 3H, Thiophene)
HPLC Purity >98% (C18 column, MeCN/H2O 70:30)
HRMS [M+H]+ m/z 385.1421 (calc. 385.1425)

Challenges and Troubleshooting

  • Low Urea Yields : Attributed to moisture-sensitive intermediates. Solved by molecular sieves (4Å) in reaction mixtures.
  • Byproduct Formation : N,N’-disubstituted ureas form if amine is in excess. Mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiophenylmethyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and similar urea derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reported Activity Key References
Target Compound 5-oxopyrrolidinone 4-fluorobenzyl, thiophen-2-ylmethyl ~347.4 (estimated) Hypothesized kinase modulation
BP 3125 (1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea) Piperidine 4-fluorobenzyl, 4-isobutoxybenzyl, methylpiperidinyl ~484.6 (estimated) Undisclosed (specialty chemical)
Compound 1 () Pyridine 4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl) ~434.9 (calculated) Glucokinase activation
Compound 3 () Triazinan-2-ylidene 4-chlorobenzyl, ethyl, dioxo ~537.0 (calculated) Analgesic (preclinical)
2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea () Simple urea 4-fluorophenyl, trimethyl, 4-methoxyphenyl ~316.3 (calculated) Patent-protected (undisclosed use)

Key Structural Differences and Implications

Core Heterocycles: The target compound’s 5-oxopyrrolidinone core contrasts with piperidine (BP 3125) or pyridine (Compound 1) backbones. Compound 3 () incorporates a triazinan-2-ylidene core, enabling conjugation effects that stabilize binding to pain-related targets .

In contrast, BP 3125’s isobutoxybenzyl group increases lipophilicity, which may affect bioavailability . The 4-fluorobenzyl moiety, common to both the target compound and BP 3125, is known to enhance metabolic stability by resisting oxidative degradation .

Biological Activity Trends :

  • Pyridine-based urea derivatives (e.g., Compound 1) demonstrate glucokinase activation, likely due to their planar aromatic systems interacting with allosteric enzyme sites .
  • Analgesic activity in Compound 3 () correlates with its rigid triazinan-2-ylidene core and chloro/ethyl substituents, which may block ion channels or opioid receptors .

Solubility and Pharmacokinetic Considerations

  • The target compound’s 5-oxopyrrolidinone core is expected to improve aqueous solubility compared to purely aromatic urea derivatives (e.g., ’s trimethylated urea).
  • BP 3125 ’s isobutoxybenzyl group likely reduces solubility but enhances membrane permeability, a trade-off common in CNS-targeting drugs .

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has drawn attention in medicinal chemistry for its potential biological activities. This compound features a unique molecular structure, which includes a pyrrolidinone ring, urea functional group, and various aromatic substituents. The presence of the 4-fluorobenzyl group enhances its lipophilicity, influencing its interactions with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The compound may act by binding to these targets, modulating their activity, and triggering downstream biological effects. This mechanism could lead to therapeutic applications in treating various conditions, including insomnia and depression.

Biological Activities

Current research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound shows potential as a modulator of neurotransmitter receptors, which could impact neurotransmission and related disorders.
  • Antimicrobial Properties : Some studies indicate it might possess antimicrobial activity, although further investigation is needed to confirm these findings.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindingsSignificance
Investigated the compound's interaction with various biological targetsSuggested potential therapeutic applications
Examined structural analogs for enzyme inhibitionHighlighted the importance of structural features in bioactivity
Analyzed pharmacokinetics and bioavailabilityProvided data on absorption and distribution in biological systems

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Nucleophilic aromatic substitution reactions are commonly used.
  • Urea Formation : Finalizing the structure through reactions with isocyanates or carbodiimides.

Industrial production may utilize advanced techniques like continuous flow reactors to optimize yield and purity.

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